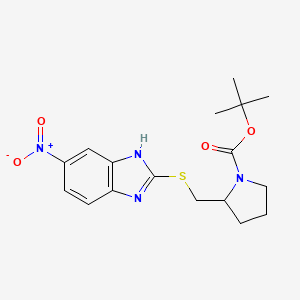
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol is an organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol typically involves the reaction of 1-benzylpiperidine with an appropriate amino alcohol precursor. One common method involves the reductive amination of 1-benzylpiperidine with 3-aminopropanol under hydrogenation conditions using a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action would depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: A precursor in the synthesis of 3-Amino-3-(1-benzylpiperidin-2-yl)propan-1-ol.
3-Aminopropanol: Another precursor used in the synthesis.
Piperidine Derivatives:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H24N2O |
|---|---|
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
3-amino-3-(1-benzylpiperidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C15H24N2O/c16-14(9-11-18)15-8-4-5-10-17(15)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12,16H2 |
Clave InChI |
MGUFXDGIOHHUKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C(CCO)N)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)


![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)






![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)



